Cimifugin

科学研究应用

作用机制

生化分析

Biochemical Properties

Cimifugin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the release of nitric oxide (NO) in lipopolysaccharide-stimulated RAW264.7 cells, indicating its role in modulating inflammatory responses . This compound also interacts with cytokines such as tumor necrosis factor-α (TNF-α), interleukin-13 (IL-13), interleukin-31 (IL-31), and interleukin-33 (IL-33), reducing their levels in cell culture supernatants .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to alleviate atopic dermatitis-like symptoms in mice by reducing keratinocyte hypertrophy and mast cell infiltration . Additionally, this compound influences cell signaling pathways by decreasing the secretion of inflammatory factors by T helper cells 2 and macrophages . This modulation of cell signaling pathways helps in reducing inflammation and improving skin conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound inhibits the release of nitric oxide by binding to and modulating the activity of enzymes involved in its production . It also reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-13, IL-31, and IL-33 by inhibiting their secretion from immune cells . These interactions contribute to its anti-inflammatory and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and maintained its therapeutic effects within a safe concentration range of up to 100 μmol·l−1 . Long-term studies have indicated that this compound can significantly inhibit the release of nitric oxide and reduce the levels of inflammatory cytokines over extended periods . These findings suggest that this compound has a sustained impact on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at high, medium, and low doses, showing a dose-dependent reduction in atopic dermatitis-like symptoms . High doses of this compound have been found to significantly inhibit the release of nitric oxide and reduce the levels of pro-inflammatory cytokines

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. It modulates the activity of enzymes responsible for the production of nitric oxide and cytokines, thereby influencing metabolic flux and metabolite levels . These interactions contribute to its anti-inflammatory and immunomodulatory effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in inflamed tissues, where it exerts its therapeutic effects . The localization and accumulation of this compound in target tissues enhance its efficacy in reducing inflammation and improving skin conditions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific compartments and organelles within cells, where it interacts with target biomolecules and enzymes . These interactions are essential for its anti-inflammatory and immunomodulatory effects. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific sites of action.

准备方法

合成路线和反应条件

香菇素可以通过各种化学过程合成。 一种常用的方法是用甲醇或乙醇等溶剂从柴胡根中提取该化合物 . 然后使用色谱技术纯化提取物以分离香菇素 .

工业生产方法

在工业环境中,香菇素通常通过大规模提取和纯化过程生产。 柴胡根被收获、干燥并研磨成细粉 . 然后将粉末进行溶剂提取,然后使用高效液相色谱 (HPLC) 等技术纯化,以获得高纯度的香菇素 .

化学反应分析

相似化合物的比较

香菇素通常与其他类似化合物如去甲香菇素和原-O-葡萄糖基香菇素进行比较 . 这些化合物具有相似的化学结构和药理特性 . 香菇素在调节多种信号通路和表现出有效的抗炎和抗过敏作用方面是独一无二的 .

类似化合物列表

- 去甲香菇素

- 原-O-葡萄糖基香菇素

属性

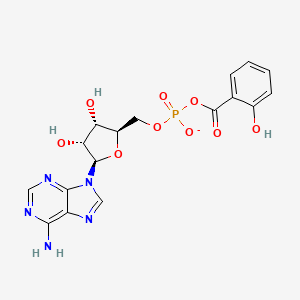

IUPAC Name |

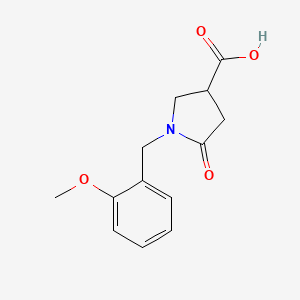

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331690 | |

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37921-38-3 | |

| Record name | Cimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37921-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cimifugin in relation to allergic inflammation?

A1: this compound has been shown to alleviate allergic inflammation by targeting the chloroquine (CQ) receptor, MrgprA3, thereby interfering with histamine-independent itch signaling pathways. [] Additionally, this compound can regulate tight junctions in epithelial cells, leading to a reduction in the production of key inflammatory cytokines like TSLP and IL-33. []

Q2: How does this compound affect osteoclastogenesis and what are the downstream consequences?

A2: this compound demonstrates a suppressive effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It achieves this by inhibiting the phosphorylation of IκBα, a key regulator in the NF-κB signaling pathway. This inhibition ultimately leads to the prevention of osteoclast differentiation and bone resorption. []

Q3: What is the role of this compound in ameliorating lipotoxicity-induced liver damage?

A3: this compound exhibits protective effects against lipotoxicity-induced cell death and steatosis in hepatocytes. It achieves this by modulating the TLR4-regulated p38 MAPK and SIRT1 pathways, contributing to the mitigation of oxidative stress and mitochondrial damage within hepatocytes. []

Q4: How does this compound exert its antinociceptive effects?

A4: Studies suggest that this compound demonstrates potent antinociceptive activity by downregulating the expression of cyclooxygenase-2 (COX-2) in the spinal cord, ultimately reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] Additionally, intrathecal administration of this compound has been shown to reduce pain responses in formalin-induced pain models. []

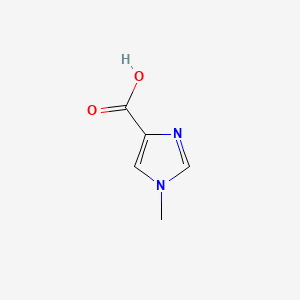

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H12O5, and its molecular weight is 248.23 g/mol. [, , ]

Q6: What spectroscopic techniques are typically employed to characterize this compound?

A6: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural characterization and identification of this compound. [, ]

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the pharmacological activities and metabolic pathways of this compound. Further investigations are required to comprehensively evaluate its material compatibility and stability profiles under diverse environmental conditions.

Q8: Does this compound possess any known catalytic properties or have applications in catalysis?

A8: The available research primarily highlights the therapeutic potential of this compound in addressing conditions like inflammation, pain, and osteolysis. Further investigations are necessary to determine any potential catalytic properties or applications in catalytic processes.

Q9: How do structural modifications of this compound impact its biological activity?

A9: While specific studies exploring the structure-activity relationship of this compound are limited in the provided data, it is known that the presence of the sugar moiety in prim-O-glucosylthis compound influences its absorption and metabolism compared to its aglycone, this compound. [, ] Further research is needed to determine the impact of specific structural modifications on its potency, selectivity, and other pharmacological properties.

Q10: What are the challenges associated with the stability and formulation of this compound, and what strategies can be employed to address these challenges?

A10: The available research papers primarily focus on the pharmacological effects and metabolic pathways of this compound, with limited information regarding its stability and formulation challenges. Further research is necessary to establish appropriate formulation strategies for enhancing its stability, solubility, and overall bioavailability.

Q11: Are there any specific SHE regulations or guidelines pertaining to the research, development, and manufacturing of this compound?

A11: While the provided research papers do not explicitly mention specific SHE regulations for this compound, it is crucial to adhere to all applicable regulations and guidelines established by relevant regulatory bodies, such as the FDA in the United States or the EMA in Europe, during all stages of its development and production.

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Pharmacokinetic studies reveal that after oral administration of Saposhnikovia divaricata extract, this compound exhibits a two-peak plasma concentration-time profile, suggesting a more complex absorption process compared to its administration as a pure compound. [] Metabolic studies have identified various phase I metabolites of this compound in human liver microsomes, including products of hydroxylation, demethylation, and dehydrogenation reactions. [] O-glucuronidation is recognized as the major phase II metabolic pathway. [] Further research is needed to fully elucidate the specific transporters involved in its disposition.

Q13: Does the route of administration influence the pharmacokinetics of this compound?

A13: Research indicates that the pharmacokinetic profile of this compound differs between oral administration of the Saposhnikovia divaricata extract and the pure compound. [] The extract exhibits a two-peak plasma concentration-time curve, suggesting a potential role of other constituents in the extract influencing absorption. [] Intrathecal administration has also been investigated for its analgesic effects. []

Q14: How does prim-O-glucosylthis compound differ from this compound in terms of its pharmacokinetic properties?

A14: Prim-O-glucosylthis compound, the glycosylated form of this compound, undergoes significant biotransformation in the body. Studies indicate that it is primarily metabolized into this compound and 5-O-methyvisammiol, with the latter exhibiting instability in liver tissue and plasma. [] The presence of the sugar moiety influences its absorption and metabolic pathways. [, ]

Q15: What in vitro and in vivo models are commonly used to evaluate the efficacy of this compound?

A15: Researchers utilize a variety of models to investigate this compound's therapeutic potential. In vitro studies often employ cell lines like RAW264.7 macrophages [] and HaCaT keratinocytes [] to assess its anti-inflammatory effects and impact on cellular pathways. Animal models, such as DNFB- or FITC-induced atopic dermatitis in mice, [] complete Freund's adjuvant-induced arthritis in rats, [] and Ti particle-induced murine calvarial osteolysis models, [] are utilized to evaluate its effects on allergic inflammation, pain, and bone resorption, respectively.

Q16: Is there any evidence of resistance development to this compound's effects, and are there any known cross-resistances with other compounds?

A16: The provided research papers do not provide information regarding the development of resistance to this compound. Further studies are needed to assess the potential for resistance emergence and any cross-resistance with existing therapeutics.

Q17: What is the safety profile of this compound, and what are the potential long-term effects of its use?

A17: While this compound exhibits promising therapeutic activities in various preclinical models, comprehensive toxicological studies are essential to evaluate its safety profile thoroughly. Long-term studies are crucial to assess its potential for chronic toxicity and identify any potential adverse effects associated with prolonged use.

Q18: Are there specific drug delivery systems or targeting strategies being explored to enhance the delivery of this compound to its target tissues?

A18: The provided research papers primarily focus on the pharmacological activities and mechanisms of action of this compound. Further research is required to explore targeted drug delivery strategies to enhance its therapeutic efficacy and potentially minimize off-target effects.

Q19: Are there any known biomarkers associated with this compound's activity or response to treatment?

A19: Research on specific biomarkers for this compound's efficacy or treatment response is currently limited. Identifying and validating reliable biomarkers would be beneficial in predicting treatment success, monitoring disease progression, and potentially personalizing therapeutic approaches.

Q20: What analytical techniques are employed for the characterization, quantification, and monitoring of this compound in various matrices?

A20: Several analytical techniques are commonly employed in this compound research:

- HPLC with diode array detection (HPLC-DAD) is used for simultaneous determination of multiple chromones, including this compound, in plant materials, extracts, and formulations. [, , ]

- HPLC with ultraviolet (UV) detection is utilized for quantifying this compound in various samples. [, , , ]

- HPLC coupled with mass spectrometry (HPLC-MS) allows for sensitive identification and quantification of this compound and its metabolites in biological samples. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Hydroxymethyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrole-2-carbaldehyde](/img/structure/B1198838.png)

![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)

![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)

![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)